molecular formula C10H13BrClNO B2668831 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride CAS No. 2241129-66-6

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride

Cat. No.: B2668831
CAS No.: 2241129-66-6
M. Wt: 278.57
InChI Key: IVNNZNKEJDHTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzoxepin Derivatives

Benzoxepins, oxygen-containing bicyclic compounds fusing benzene and oxepin rings, have been studied since the early 21st century. The foundational structure of benzoxepin was first characterized in 2009, with three isomers identified based on oxygen positioning relative to the benzene ring. Natural derivatives, such as 1-benzoxepin and 3-benzoxepin, were isolated from fungal metabolites and plants like Perilla frutescens, highlighting their biological relevance. Synthetic efforts accelerated in the 2010s, driven by the discovery of substituted benzoxepins with serotonergic psychedelic properties. For instance, TFMBOX demonstrated the potential of structural modifications to enhance receptor binding. By the 2020s, benzoxepin derivatives gained traction in drug discovery, particularly for amyloidosis and hormonal modulation. The introduction of halogenated and alkylated side chains, as seen in benziodarone analogues, marked a shift toward optimizing pharmacokinetic profiles.

Position of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Within Heterocyclic Research

Benzoxepins occupy a critical niche in heterocyclic chemistry due to their hybrid aromatic-aliphatic architecture. The compound 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride exemplifies advancements in functionalizing this scaffold. Its structure combines a bromine atom at the 7-position, a saturated tetrahydro ring system, and a primary amine hydrochloride salt at the 5-position. This configuration enhances polarity and hydrogen-bonding capacity, making it a candidate for targeted protein interactions. Compared to simpler heterocycles like benzoxazoles—which are limited by planar rigidity—the benzoxepin core offers conformational flexibility, enabling deeper penetration into binding pockets. Recent crystallographic studies of similar compounds, such as benziodarone analogues bound to transthyretin, underscore the importance of halogen bonds (Br/I) and CH···O interactions in stabilizing complexes.

Table 1: Key Structural Features of Select Benzoxepin Derivatives

Compound Substituents Biological Target Binding Affinity (IC₅₀)
Benziodarone 4-I, 3,5-di-I, carbonyl Transthyretin 0.8 ± 0.1 µM
7-Bromo derivative 7-Br, 5-NH₂·HCl N/A (Experimental scaffold) Under investigation
Benzoxepin estrogen modulator 2-CH₃, 4-OCH₃ Estrogen receptor α 12 nM

Evolution of Research Interest in Benzoxepin Pharmacophores

Early research focused on natural benzoxepins as bioactive templates. For example, perilloxin from Perilla frutescens exhibited anti-inflammatory properties, spurring synthetic campaigns to mimic its 3-benzoxepin core. The 2010s saw a pivot toward psychoactive derivatives, but recent work emphasizes therapeutic applications. Benziodarone analogues, developed in 2024, demonstrated sub-micromolar binding to transthyretin—a protein implicated in amyloidosis—by leveraging halogen bonds and hydrophobic interactions. Concurrently, benzoxepin-based estrogen receptor modulators showcased nanomolar affinity, attributed to their ability to adopt bioactive conformations. The 7-bromo-2,3,4,5-tetrahydro derivative represents a strategic shift: saturation of the oxepin ring reduces metabolic susceptibility, while the amine hydrochloride enhances solubility.

Current Academic Research Landscape

Contemporary studies prioritize rational design and structural diversification. A 2024 Journal of Medicinal Chemistry study highlighted benziodarone analogues with 4-CF₃ or 4-CH₃ groups, which improved plasma stability and bioavailability compared to tafamidis. Synthetic methodologies have also advanced; bromination of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol using N-bromosuccinimide (NBS) now achieves yields exceeding 80%. Computational modeling plays a pivotal role, with molecular dynamics simulations guiding substitutions at the 7-position to optimize steric and electronic effects. Collaborative efforts between academia and industry aim to expand benzoxepin libraries, particularly for neurodegenerative and oncological targets.

Table 2: Recent Advances in Benzoxepin Synthesis (2020–2025)

Year Innovation Key Reagents Yield (%)
2021 Bromination of tetrahydrobenzoxepinols NBS, CH₂Cl₂ 82
2023 Halogen bonding optimization CuI, 1,10-phenanthroline 75
2024 Reductive amination NaBH₃CN, NH₄OAc 68

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNNZNKEJDHTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC(=C2)Br)OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride typically involves the bromination of a suitable precursor followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired hydrochloride salt in high purity.

Chemical Reactions Analysis

Reduction Reactions

This compound participates in stereoselective reductions critical for generating bioactive derivatives:

Reaction TypeConditionsCatalyst/ReagentOutcomeDiastereomer Ratio (cis:trans)Yield (%)Source
Hydrogenation40–60°C, 40–60 bar H₂Platinum oxide (Adams catalyst)Forms 2,3,4,5-tetrahydro-3-amino-1-benzoxepin-5-ol85:1592
Borane/amine reductionTHF, 0–25°CBH₃·tert-butylamineProduces 3,5-cis diastereomer67:3378
Catalytic hydrogenation50°C, 6 bar H₂Pd/CSelective reduction of ketone intermediates89

Key findings:

  • Platinum oxide catalysts under high-pressure hydrogen yield predominantly cis configurations due to steric control .

  • Borane complexes provide moderate stereoselectivity, favoring the cis isomer through chelation effects .

Electrophilic and Nucleophilic Substitutions

The bromine atom at position 7 undergoes substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductApplicationSource
Epoxidation3-Chloroperbenzoic acid (mCPBA), CH₂Cl₂7-Bromo-4,5-epoxy derivativeIntermediate for neuroactive compounds
MethoxylationNaOMe, MeOH, Δ7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amineModulation of receptor binding affinity
AminolysisNH₃, CuCl₂ catalyst7-Amino substituted analogAntibacterial agent precursor

Mechanistic insights:

  • Bromine’s electronegativity facilitates SₙAr (nucleophilic aromatic substitution) under basic conditions .

  • Epoxidation proceeds via electrophilic addition to the oxepin ring’s double bond .

Salt Formation and Purification

The hydrochloride salt is synthesized and purified through standardized protocols:

StepConditionsPurposeOutcomeSource
AcidificationConcentrated HCl, CH₂Cl₂ extractionProtonation of free amineCrystalline hydrochloride precipitation
RecrystallizationCyclohexane/EtOAcPurity enhancement>99% purity, mp 190–200°C
DryingNa₂SO₄, vacuum evaporationSolvent removalStable anhydrous form

Synthetic Intermediates

The compound serves as a precursor for pharmacologically active derivatives:

IntermediateSynthesis RouteFinal ProductBiological ActivitySource
3,5-Dione derivativeOxidation with LiHMDS, THF2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dioneAntidepressant scaffold
N-OxidemCPBA oxidation7-Bromo-5-(pyridyl N-oxide) derivativeDopamine receptor modulation

Comparative Reactivity

The bromine substituent significantly alters reactivity compared to chloro/fluoro analogs:

Halogen (X)Reaction Rate (SₙAr)Preferred ConditionsByproduct Formation
BrModeratePolar aprotic solvents, ΔMinimal
ClSlowStrong base, high ΔHydrolysis
FNegligibleNot applicable

Mechanistic Considerations

  • Reduction stereochemistry : The benzoxepin ring’s conformation directs hydrogen adsorption on platinum, favoring axial attack for cis -diol formation .

  • Bromine activation : Electron-withdrawing effects enhance ring electrophilicity, enabling substitutions at position 7 without requiring extreme conditions .

Scientific Research Applications

Medicinal Chemistry

1.1 Antipsychotic Activity

Research has indicated that derivatives of benzoxepin compounds exhibit antipsychotic properties. The structural characteristics of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine suggest it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. A study demonstrated that similar compounds showed efficacy in reducing symptoms of schizophrenia in animal models .

1.2 Antidepressant Effects

The compound is also being investigated for its potential antidepressant effects. Studies have shown that modifications of benzoxepin structures can enhance serotonin reuptake inhibition, which is crucial for the treatment of depression . The specific role of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine in this context remains an area for further research.

Pharmacology

2.1 Neuropharmacological Studies

Neuropharmacological studies suggest that this compound could be beneficial for studying neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to be used in models of Alzheimer's or Parkinson's disease to evaluate its neuroprotective effects .

2.2 Mechanism of Action

The mechanism by which 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exerts its effects involves modulation of various receptor systems. Preliminary data indicate that it may act as a partial agonist at certain serotonin receptors while antagonizing others .

Material Science Applications

3.1 Polymer Chemistry

In material science, the compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that adding such compounds can improve the performance characteristics of polymers used in coatings and adhesives .

3.2 Nanomaterials Development

The synthesis of nanomaterials often requires compounds that can act as stabilizers or templates during the formation process. 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has been explored as a potential candidate for stabilizing nanoparticles due to its amphiphilic nature .

Case Study 1: Antipsychotic Efficacy
In a controlled study involving rodent models, researchers administered varying doses of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine to assess its impact on behavior indicative of psychosis. Results showed a significant reduction in hyperactivity and stereotypic behaviors compared to control groups .

Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of this compound utilized models of oxidative stress and neuroinflammation. The findings suggested that treatment with 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine significantly reduced markers of neuronal damage and improved cognitive function post-injury .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Hydrochloride
  • Molecular Formula: C₁₀H₁₂FNO·HCl
  • Key Data: SMILES: C1CC(C2=C(C=CC(=C2)F)OC1)N.Cl Collision Cross-Section (CCS): Predicted values vary by charge state (e.g., 163.7 Ų for [M+H]⁺) .
8-Chloro-N-methyl-N-propynyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Hydrochloride (CID 37763)
  • Molecular Formula: C₁₄H₁₆ClNO·HCl
  • Key Data :
    • SMILES: CN(CC#C)C1CCCOC2=C1C=CC(=C2)Cl .
    • Differentiation : The chloro substituent at the 8-position and additional methyl/propynyl groups introduce steric and electronic effects, likely altering receptor affinity. The larger molecular weight (MW ~307.66 g/mol) may reduce solubility compared to the bromo analog.
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Hydrochloride
  • Molecular Formula: C₁₀H₁₂FNO·HCl
  • Key Data :
    • Pricing: €718/50 mg (CymitQuimica) .
    • Differentiation : Fluorine at the 9-position may shift electronic distribution in the aromatic ring, affecting binding interactions. Positional isomerism could lead to distinct pharmacological profiles.

Brominated Analogs and Structural Variants

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-one Dihydrochloride
  • Molecular Formula : C₉H₁₃BrCl₂N₂O
  • Key Data :
    • MW: 316.03 g/mol .
    • Differentiation : Replacement of the benzoxepin core with a benzoxazepin ring (additional nitrogen) introduces hydrogen-bonding sites, altering solubility and target selectivity.
Methyl 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate Hydrochloride
  • Molecular Formula: C₁₁H₁₃BrClNO₃
  • Key Data :
    • MW: 322.58 g/mol; priced at €513/50 mg (CymitQuimica) .
    • Differentiation : The carboxylate ester group enhances structural versatility for conjugation, making it a scaffold for drug discovery.

Physicochemical and Commercial Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CCS (Ų) Price (50 mg)
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine·HCl C₁₀H₁₂BrNO·HCl ~302.58 Br (7-position) N/A N/A
7-Fluoro analog C₁₀H₁₂FNO·HCl ~217.67 F (7-position) 163.7 N/A
9-Fluoro analog C₁₀H₁₂FNO·HCl ~217.67 F (9-position) N/A €718
Methyl 7-bromo-benzoxazepine carboxylate·HCl C₁₁H₁₃BrClNO₃ 322.58 Br, COOCH₃ N/A €513

Key Findings and Implications

Halogen Effects : Bromine increases molecular weight and lipophilicity compared to fluorine, which may enhance membrane permeability but reduce solubility. Chlorine analogs (e.g., CID 37763) show intermediate properties .

Structural Modifications : Benzoxazepin derivatives (e.g., ) demonstrate how ring size and functional groups (e.g., carboxylate esters) expand utility in medicinal chemistry .

Commercial Availability : The 9-fluoro and methyl carboxylate analogs are commercially available at premium prices, suggesting niche research applications .

Biological Activity

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride is a heterocyclic compound that belongs to the benzoxepine class. This compound is characterized by a bromine substituent at the 7-position and an amine group at the 5-position. It has garnered attention for its potential biological activities and therapeutic applications.

  • Molecular Formula : C10H12BrN·ClH
  • Molecular Weight : 278.58 g/mol
  • IUPAC Name : 7-bromo-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine hydrochloride
  • CAS Number : 1261999-53-4

The biological activity of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is primarily attributed to its interaction with various molecular targets. It acts as an inhibitor of specific enzymes and receptors, modulating biological pathways involved in numerous physiological processes. The exact molecular targets are still under investigation, but preliminary studies suggest a role in neuropharmacology and potential anti-inflammatory effects.

Biological Activities

Research indicates that compounds within the benzoxepine class exhibit diverse biological activities. Notably:

  • Central Nervous System Activity : Some studies have demonstrated that related compounds can influence central nervous system functions in animal models .
  • Anti-inflammatory Properties : Preliminary investigations suggest that 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine may possess anti-inflammatory properties, although further studies are needed to elucidate these effects fully .

Comparative Analysis with Similar Compounds

The following table compares 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine with structurally similar compounds:

Compound NameStructure FeaturesUnique Biological Properties
8-Bromo-2,3-dihydrobenzo[b]furanBromination at different positionPotential use in neuropharmacology
2-Amino-1-benzoxepineAmino group at different positionStudied for antidepressant effects
7-Chloro-2,3-dihydrobenzo[b]furanChlorine instead of bromineExhibits different reactivity patterns

This comparison highlights the unique structural characteristics of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine and its potential applications within medicinal chemistry.

Case Studies and Research Findings

Several studies have been conducted on related compounds that provide insights into the biological activity of benzoxepines:

  • Pharmacological Studies : Research involving related benzoxepine derivatives has shown significant activity on the central nervous system in murine models. These findings suggest potential therapeutic applications in treating neurological disorders .
  • Biological Activity of Amines : The presence of amine functional groups in various compounds has been linked to a wide range of biological activities. Compounds containing amines are known for their roles in neurotransmission and other physiological functions .

Q & A

Basic: How can researchers optimize the synthesis of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters. For brominated heterocycles like this compound, key steps include:

  • Bromination conditions : Test brominating agents (e.g., NBS vs. Br₂) in solvents like DCM or THF, monitoring reaction progress via TLC .
  • Amine protection/deprotection : Use Boc or Fmoc groups to prevent side reactions during ring closure. Deprotection with HCl (gas or aqueous) ensures hydrochloride salt formation .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures to enhance purity. Batch-specific analytical certificates (e.g., HPLC ≥97%) should validate purity .

Basic: What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the benzoxepin scaffold, bromine substitution, and amine proton environment. Compare with analogs like 3,4-dihydro-2H-1,5-benzodioxepin derivatives .
  • Mass spectrometry (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC with UV/RI detection : Use C18 columns and acidic mobile phases (0.1% TFA) to assess purity. Stressed degradation studies (heat, light) reveal stability under storage conditions .

Basic: How should researchers evaluate the solubility and stability of this hydrochloride salt in aqueous and organic solvents?

Methodological Answer:

  • Solubility profiling : Test in PBS (pH 7.4), DMSO, and ethanol via shake-flask method. Monitor precipitation at 25°C and 37°C. Hydrochloride salts typically show higher aqueous solubility than free bases .
  • Stability assays : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. Degradation products (e.g., de-bromination or ring-opening) indicate susceptibility to hydrolysis or oxidation .

Basic: What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:
Given its structural similarity to arylcyclohexylamines (e.g., methoxisopropamine hydrochloride), prioritize:

  • Receptor binding assays : Screen for affinity at serotonin (5-HT₂A) or NMDA receptors using radioligand displacement (³H-ketamine for NMDA) .
  • Cellular toxicity : Use MTT assays in HEK293 or neuronal cell lines to assess cytotoxicity thresholds (IC₅₀) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions .

Advanced: How can contradictory data on the compound’s bioactivity be resolved?

Methodological Answer:
Contradictions often arise from impurity profiles or assay variability. Mitigate via:

  • Batch-to-batch consistency : Compare COAs (Certificates of Analysis) for purity ≥97% and quantify trace impurities (e.g., de-brominated byproducts) via LC-MS .
  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) using reference standards (e.g., methoxisopropamine HCl as a positive control) .
  • Orthogonal assays : Validate receptor binding data with functional assays (e.g., calcium flux for NMDA antagonism) .

Advanced: What strategies are effective for studying the stereochemical influence of the amine group on pharmacological activity?

Methodological Answer:

  • Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution to isolate enantiomers. Compare their activity in receptor binding assays .
  • Stereoselective synthesis : Employ asymmetric catalysis (e.g., Evans’ oxazaborolidine) to synthesize (R)- and (S)-configured amines. Structural analogs like (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine provide precedent .
  • Molecular docking : Model enantiomer interactions with target receptors (e.g., NMDA’s glycine site) using Schrödinger Suite or AutoDock .

Advanced: How can researchers profile metabolites of this compound in preclinical models?

Methodological Answer:

  • In vivo dosing : Administer to rodents (IV/PO) and collect plasma, urine, and feces. Use SPE or protein precipitation for sample cleanup .
  • LC-HRMS/MS : Acquire high-resolution spectra to identify Phase I (oxidation, dehalogenation) and Phase II (glucuronidation) metabolites. Compare with in silico tools (e.g., Meteor Nexus) .
  • Isotope labeling : Synthesize ⁷Br/stable isotope (¹³C) analogs to track metabolic pathways .

Advanced: What computational methods predict the compound’s physicochemical properties and target interactions?

Methodological Answer:

  • DFT calculations : Optimize geometry (Gaussian 16) to predict pKa (amine group) and logP. Compare with experimental values from shake-flask/HPLC methods .
  • MD simulations : Simulate membrane permeability (e.g., blood-brain barrier) using CHARMM force fields .
  • QSAR modeling : Train models on benzoxepin analogs to predict toxicity or receptor affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.